molecular formula C16H19N3O4S B4693944 2-Pyrrolidinecarboxamide, 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl- CAS No. 1093404-77-3

2-Pyrrolidinecarboxamide, 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl-

Cat. No.: B4693944
CAS No.: 1093404-77-3
M. Wt: 349.4 g/mol
InChI Key: NEYRBKQKVIAANE-UHFFFAOYSA-N
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Description

The compound 2-Pyrrolidinecarboxamide, 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl- features a pyrrolidinecarboxamide core with two distinct substituents:

  • 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]: A sulfonyl group attached to the nitrogen atom of the pyrrolidine ring, bearing a 3,5-dimethyl-substituted isoxazole moiety.
  • N-phenyl: A phenyl group bonded to the carboxamide nitrogen.

This structure combines a rigid, aromatic isoxazole ring with a sulfonyl linker, which may enhance electronic effects (e.g., electron-withdrawing properties) and influence steric interactions.

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-11-15(12(2)23-18-11)24(21,22)19-10-6-9-14(19)16(20)17-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYRBKQKVIAANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701146454
Record name 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093404-77-3
Record name 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093404-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinecarboxamide, 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl- typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinecarboxamide, 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-Pyrrolidinecarboxamide, 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinecarboxamide, 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Functionalized Pyrrolidinecarboxamides

N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide
  • Core : Pyrrolidinecarboxamide.
  • Substituents : A hydrophobic p-dodecylphenylsulfonyl group.
  • Key Properties: High solubility in non-polar solvents due to the long alkyl chain. Effective catalyst for asymmetric aldol reactions (2 mol% loading, room temperature). Superior stereoselectivity compared to traditional proline-based catalysts.
  • Comparison: The target compound’s 3,5-dimethyl-isoxazolylsulfonyl group is smaller and more polar than the dodecyl chain, likely reducing solubility in non-polar solvents but improving compatibility with polar aprotic solvents.

Isoxazole-Containing Carboxamides

Isoxaben
  • Core : Benzamide.
  • Substituents : 3-(1-ethyl-1-methylpropyl)-5-isoxazolyl.
  • Key Properties :
    • Herbicidal activity (inhibits cellulose biosynthesis).
    • Relies on the isoxazole moiety for target specificity.
  • Comparison :
    • Both compounds feature isoxazole substituents, but the target’s 3,5-dimethyl-isoxazole is more sterically hindered, which could impact bioactivity.
    • The pyrrolidinecarboxamide core of the target may offer conformational flexibility compared to isoxaben’s rigid benzamide structure.

Chiral Pyrrolidinecarboxamide Derivatives

(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide
  • Core : Pyrrolidinecarboxamide.
  • Substituents : Hydroxy-diphenylethyl group.
  • Key Properties :
    • Designed for chiral induction in asymmetric synthesis.
    • High stereoselectivity in catalytic applications.
  • Comparison :
    • The target’s isoxazolylsulfonyl group introduces stronger electron-withdrawing effects compared to the hydroxy-diphenylethyl substituent, which could modulate acidity or hydrogen-bonding capacity.
    • The phenyl group on the carboxamide nitrogen (target) vs. the diphenylethyl group ( compound) may lead to divergent steric effects in catalysis.

Data Table: Structural and Functional Comparison

Compound Core Structure Substituents Key Properties/Applications Reference
Target Compound Pyrrolidinecarboxamide 3,5-dimethyl-4-isoxazolylsulfonyl, N-phenyl Hypothetical: Enhanced electronic effects, potential catalytic/bioactive roles
N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide Pyrrolidinecarboxamide p-dodecylphenylsulfonyl High solubility in non-polar solvents; aldol reaction catalyst
Isoxaben Benzamide 3-(1-ethyl-1-methylpropyl)-5-isoxazolyl Herbicide; cellulose synthesis inhibitor
(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-... Pyrrolidinecarboxamide Hydroxy-diphenylethyl Chiral catalyst for asymmetric synthesis

Research Implications and Limitations

  • Catalytic Potential: The target’s isoxazolylsulfonyl group may improve transition-state stabilization in asymmetric catalysis via electronic effects, but experimental validation is needed.
  • Bioactivity : Structural similarity to isoxaben suggests possible pesticidal applications, though activity assays are required.
  • Limitations : The provided evidence lacks direct data on the target compound. Comparisons are speculative and based on analogs.

Biological Activity

2-Pyrrolidinecarboxamide, 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl- is a compound of interest due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various diseases. This article reviews its biological activity based on diverse research findings, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The compound primarily functions as an inhibitor of the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, which is crucial for fatty acid biosynthesis. This inhibition is significant given the rising multidrug resistance in tuberculosis treatment. High-throughput screening has identified pyrrolidine carboxamides, including this compound, as effective InhA inhibitors with a potent binding affinity .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine carboxamides is influenced by their structural modifications. For instance, the presence of different substituents on the phenyl ring significantly affects their inhibitory potency against InhA. A study reported that various derivatives exhibited IC50 values ranging from 0.89 μM to over 100 μM depending on the substituent's nature .

Table 1: Inhibitory Potency of Pyrrolidine Carboxamides

CompoundR1R2IC50 (μM)
s1HH10.66 ± 0.51
s2H2-COOMe34.88 ± 2.06
s3H2-Br>100
s4H3-Br0.89 ± 0.05
s5H4-Br28.02 ± 4.29
s6H3-Cl1.35 ± 0.05
s11H3-CF33.51 ± 0.09

Antitumor Activity

Recent studies have also explored the antitumor potential of pyrrolidine carboxamide derivatives. For example, a dimeric spiroindolinone pyrrolidinecarboxamide derivative demonstrated effective inhibition of MDM2-p53 interactions, leading to enhanced p53 activation and subsequent suppression of cancer cell proliferation both in vitro and in vivo . The compound was shown to downregulate MDM2 protein levels and activate downstream target genes associated with tumor suppression.

Case Studies

  • Inhibition of MDM2 : The spiroindolinone derivative XR-4 was designed to selectively inhibit MDM2, a critical regulator of p53 activity in cancer cells. The IC50 for XR-4 was reported as approximately 5 μM, indicating significant potency compared to other known inhibitors like RG7388 .
  • Antitubercular Activity : The original compound has been investigated for its antitubercular properties through its action on InhA. The crystal structure analysis revealed a hydrogen-bonding network crucial for binding affinity, suggesting that this compound could serve as a lead for developing new antitubercular agents .

Q & A

Q. How to integrate chemical biology and computational modeling for this compound?

  • Methodology :
  • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify off-target interactions.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100-ns trajectories to predict residence times.
  • Multi-Omics Integration : Correlate compound activity with metabolomic and genomic datasets using pathway analysis tools (e.g., MetaboAnalyst) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyrrolidinecarboxamide, 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl-
Reactant of Route 2
Reactant of Route 2
2-Pyrrolidinecarboxamide, 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl-

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